Tamsulosin hydrochloride

概要

説明

Tamsulosin hydrochloride is a medication primarily used to treat symptoms of benign prostatic hyperplasia (BPH) and chronic prostatitis. It is also used to facilitate the passage of kidney stones. This compound works by relaxing the muscles in the prostate and bladder neck, making it easier to urinate .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tamsulosin hydrochloride involves several steps. One common method includes the condensation of an appropriately substituted benzyl methyl ketone with a substituted phenoxy amine, followed by reduction of the resulting imino compound . Another method involves the conversion of a hydroxy-substituted analogue of tamsulosin by halogenation followed by reduction .

Industrial Production Methods: Industrial production of this compound often employs novel intermediates such as quaternized benzylidene ammonium salts and Schiff’s bases. These intermediates are then subjected to specific reaction conditions to yield this compound .

化学反応の分析

Condensation Reaction

The condensation reaction is critical for forming the initial intermediate. The reaction can be represented as follows:

This step avoids the formation of disubstituted by-products, ensuring high purity and yield of the product.

Hydrogenation Reaction

The hydrogenation process can be summarized as:

This step is typically conducted at temperatures between 40-60 °C and pressures around 0.6-0.8 MPa for several hours .

Salt Formation Reaction

Finally, the salt formation is represented as:

This reaction occurs at temperatures between 30-78 °C, depending on the specific conditions used .

-

Research Findings on Chemical Reactions

Recent studies have focused on optimizing the conditions for synthesizing this compound to enhance yield and purity:

-

Yield Improvement : Adjustments in the molar ratios of reactants and reaction times have shown significant improvements in yield, often exceeding 90% under optimal conditions.

-

Purity Analysis : High-performance liquid chromatography (HPLC) has been employed to analyze product purity, confirming that synthesized this compound meets pharmaceutical standards .

This compound's synthesis involves intricate chemical reactions that ensure high yield and purity essential for its therapeutic efficacy in treating BPH. Ongoing research continues to refine these processes, contributing to more efficient production methods.

-

References

The information presented here draws from various sources including patent literature, chemical databases, and pharmacological studies, ensuring a comprehensive overview of this compound's chemical reactions and synthesis methodologies.

科学的研究の応用

Therapeutic Uses

Benign Prostatic Hyperplasia (BPH)

Tamsulosin hydrochloride is predominantly prescribed for managing BPH. It alleviates symptoms such as:

- Frequent urination

- Urgent need to urinate

- Nocturia (waking at night to urinate)

- Weak urine stream

- Incomplete bladder emptying

The mechanism of action involves selective antagonism of alpha-1A and alpha-1B adrenergic receptors, which leads to relaxation of smooth muscle in the prostate and bladder neck, facilitating easier urination .

Ureteral Stones

Research indicates that tamsulosin may also be beneficial in managing ureteral stones by promoting stone passage through relaxation of the ureteral smooth muscle . A study demonstrated that patients receiving tamsulosin had a higher rate of spontaneous stone passage compared to those receiving placebo .

Safety and Efficacy Studies

A comprehensive six-month study assessed the safety profile of tamsulosin in patients with BPH. The results indicated that tamsulosin had a favorable safety profile, with adverse events comparable to placebo groups . Another significant study highlighted the association between tamsulosin use and serious ophthalmic adverse events post-cataract surgery, suggesting caution in prescribing this medication to patients undergoing such procedures .

Case Studies

Several case studies have explored various side effects and interactions associated with tamsulosin:

- Hyperglycemia : A case study reported a patient experiencing elevated blood glucose levels shortly after starting tamsulosin. Upon discontinuation, glucose levels returned to normal, indicating a possible drug interaction affecting glucose metabolism .

- Dementia Risk : A drug-epidemiological study suggested a potential relationship between tamsulosin use and an increased risk of dementia in elderly patients. However, further investigation is required to establish causality .

Pharmacokinetics and Bioavailability

This compound is administered orally and is characterized by its prodrug nature; it is metabolized into its active form in the gastrointestinal tract. Studies have shown that its bioavailability can be enhanced through various formulation strategies aimed at improving oral absorption .

Side Effects and Considerations

While tamsulosin is generally well-tolerated, it can cause side effects such as:

- Dizziness

- Headache

- Fatigue

- Orthostatic hypotension

- Sexual dysfunction

Patients should be monitored for these adverse effects, especially when initiating therapy or adjusting dosages.

作用機序

Tamsulosin hydrochloride is a selective antagonist of alpha-1A and alpha-1B adrenoceptors. These receptors are predominantly found in the prostate and bladder. By blocking these receptors, this compound causes relaxation of smooth muscle in the prostate and bladder neck, leading to improved urinary flow and reduced symptoms of BPH .

類似化合物との比較

Alfuzosin: Another alpha-1 blocker used to treat BPH.

Doxazosin: An alpha-1 blocker with similar applications in treating BPH and hypertension.

Silodosin: A selective alpha-1A receptor antagonist used for BPH.

Terazosin: An alpha-1 blocker used for BPH and hypertension.

Uniqueness of Tamsulosin Hydrochloride: this compound is unique due to its high selectivity for alpha-1A and alpha-1B adrenoceptors, which are primarily located in the prostate and bladder. This selectivity results in fewer cardiovascular side effects compared to other alpha-1 blockers .

生物活性

Tamsulosin hydrochloride is a selective alpha-1 adrenergic receptor antagonist, primarily used in the treatment of benign prostatic hyperplasia (BPH). This article delves into its biological activity, mechanism of action, clinical efficacy, and safety profile based on diverse research findings.

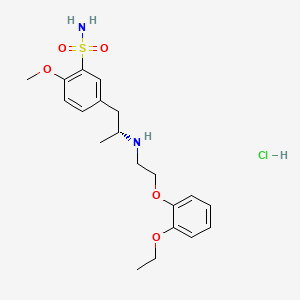

- Chemical Name : 5-[(2 R)-2-[[2-(2-Ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide hydrochloride

- Molecular Formula : CHNOS.HCl

- Selectivity : Tamsulosin exhibits high selectivity for the alpha-1A and alpha-1D adrenergic receptors, with pK values of 9.97, 9.64, and 8.86 for the alpha-1A, alpha-1B, and alpha-1D subtypes, respectively .

Tamsulosin works by selectively blocking the alpha-1A receptors located predominantly in the prostate and bladder neck. This action leads to relaxation of smooth muscle in these areas, improving urinary flow rates while minimizing systemic side effects such as orthostatic hypotension .

Case Studies and Clinical Trials

Numerous studies have evaluated the efficacy of tamsulosin in managing BPH symptoms:

- European Study : A multicenter trial involving 627 men showed that tamsulosin significantly improved Boyarsky symptom scores by an average of 3.4 units (36% reduction) compared to placebo (P < .001). Peak urinary flow rates also improved significantly by 1.4 mL/sec in tamsulosin-treated patients .

- Long-term Efficacy Study : A study conducted in China assessed tamsulosin's long-term efficacy over 60 weeks. Results indicated a significant improvement in mean maximum urinary flow rate (Q(max)) and a decrease in the International Prostate Symptom Score (IPSS) after treatment .

- Comparison with Naftopidil : A randomized clinical study compared tamsulosin with naftopidil and found both improved symptoms; however, tamsulosin showed a significant reduction in symptom scores within two weeks of initiation .

Safety Profile

While tamsulosin is generally well-tolerated, some adverse effects have been reported:

- Common Side Effects : Dizziness (5.7%) and abnormal ejaculation (5.3%) were noted among patients treated with 0.4 mg doses .

- Ophthalmic Adverse Events : Recent studies have linked tamsulosin exposure to increased risk of serious postoperative ophthalmic adverse events following cataract surgery .

Summary of Findings

| Study/Trial | Population | Outcome Measure | Results |

|---|---|---|---|

| European Multicenter Study | 627 men | Boyarsky symptom scores | 3.4 unit reduction (P < .001) |

| Long-term Efficacy Study | 113 patients | Q(max), IPSS | Q(max) improved by 1.7 ml/s; IPSS decreased by 4.1 |

| Comparison with Naftopidil | Not specified | Symptom scores | Significant reduction within two weeks |

特性

IUPAC Name |

5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIZZTHXZRDOFM-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106138-88-9 (Parent) | |

| Record name | Tamsulosin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106463176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046628 | |

| Record name | Tamsulosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106463-17-6 | |

| Record name | Tamsulosin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106463-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tamsulosin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106463176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tamsulosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-(R)-5,4,2-[2-(O-ethoxyphenoxy ) ethyl]amino-propyl-2-methoxybenzenesulfonamide hydrochloride. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAMSULOSIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11SV1951MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tamsulosin Hydrochloride?

A1: this compound is a selective alpha-1A-adrenergic receptor antagonist. [] It works by blocking the action of norepinephrine at these receptors, which are found in high concentrations in the smooth muscle of the prostate and bladder neck. [] This blockade leads to relaxation of the smooth muscle, reducing urethral resistance and improving urine flow in patients with benign prostatic hyperplasia (BPH).

Q2: How does the action of this compound differ from other alpha-blockers?

A2: While this compound shares its mechanism of action with other alpha-blockers, it exhibits higher selectivity for the alpha-1A-adrenergic receptor subtype. [] This selectivity contributes to its favorable side effect profile, particularly with regard to cardiovascular effects, as it minimally affects blood pressure compared to less selective alpha-blockers. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H28N2O5S · HCl, and its molecular weight is 459.96 g/mol. []

Q4: Has research investigated the stability of this compound in different formulations?

A4: Yes, studies have explored various formulation strategies to enhance the stability, solubility, and bioavailability of this compound. [, , ] Researchers have investigated different excipients, such as Eudragit® polymers and ethylcellulose, to develop sustained-release formulations. [, ] These formulations aim to control the drug release rate and potentially improve patient compliance by reducing dosing frequency.

Q5: How is this compound absorbed and metabolized in the body?

A5: Following oral administration, this compound is well absorbed from the gastrointestinal tract. [, ] It undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, and its metabolites are excreted in urine and feces. []

Q6: What preclinical models have been used to evaluate the efficacy of this compound?

A6: Researchers have employed various animal models, including rodent models of BPH, to assess the efficacy of this compound. [, ] These studies investigate the compound's impact on parameters such as urine flow rate, bladder weight, and prostatic smooth muscle tone.

Q7: What clinical studies have been conducted to evaluate the long-term efficacy and safety of this compound in treating BPH?

A7: Several clinical trials have investigated the long-term use of this compound for BPH management. [, ] These studies, often conducted over 12 weeks or longer, have demonstrated that this compound provides sustained improvement in urinary symptoms and quality of life in men with BPH. [, ]

Q8: What potential toxicological effects have been observed in preclinical studies with this compound?

A8: Preclinical studies have indicated a potential link between this compound administration and an increased incidence of mammary tumors in female rodents. [] Further research suggests that this effect might be associated with the drug's influence on prolactin levels, rather than a direct carcinogenic effect. []

Q9: What analytical techniques have been employed to quantify this compound in pharmaceutical formulations?

A9: Researchers have developed and validated various analytical methods for the accurate and precise quantification of this compound in pharmaceutical formulations. These methods include:

- High-Performance Liquid Chromatography (HPLC): Widely used for its sensitivity and selectivity, HPLC enables the separation and quantification of this compound in the presence of other compounds. [, , , , ]

- High-Performance Thin Layer Chromatography (HPTLC): HPTLC offers a rapid and cost-effective alternative for quantifying this compound in pharmaceutical dosage forms. [, ]

- UV Spectrophotometry: Utilizing the compound's specific absorbance properties, UV spectrophotometry provides a simple and accessible method for quantifying this compound. [, , ]

Q10: What is the importance of analytical method validation in the context of this compound analysis?

A10: Method validation ensures the accuracy, precision, specificity, and reliability of analytical methods used for quantifying this compound in various matrices. [] This process is crucial for quality control purposes during drug development, manufacturing, and distribution to guarantee the safety and efficacy of the final product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。